5-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimidin-2(1H)-one
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Overview
Description
5-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimidin-2(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinone core structure substituted with a methyl group and a thioether linkage to a piperidinyl moiety, making it a unique molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-ketoesters under acidic or basic conditions.
Thioether Formation: The thioether linkage is introduced by reacting the pyrimidinone core with a suitable thiol compound in the presence of a base like sodium hydride or potassium carbonate.
Piperidinyl Substitution: The final step involves the substitution of the thioether with a piperidinyl moiety, which can be achieved through nucleophilic substitution reactions using piperidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the piperidinyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the pyrimidinone core can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, Lewis acids, and solvents like dichloromethane or chloroform.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidinones.
Scientific Research Applications
5-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials, catalysts, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimidin-2(1H)-one
- 5-methyl-4-((2-(4-ethylpiperidin-1-yl)-2-oxoethyl)thio)pyrimidin-2(1H)-one
- 5-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimidin-2(1H)-thione
Uniqueness
5-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimidin-2(1H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
5-methyl-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-9-3-5-16(6-4-9)11(17)8-19-12-10(2)7-14-13(18)15-12/h7,9H,3-6,8H2,1-2H3,(H,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYHAGKLEVIKME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=C(C=NC(=O)N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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